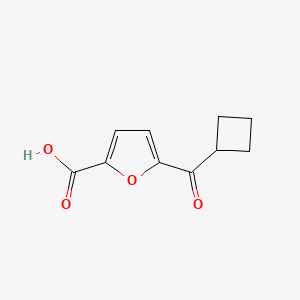

5-(Cyclobutanecarbonyl)furan-2-carboxylic acid

Beschreibung

Eigenschaften

Molekularformel |

C10H10O4 |

|---|---|

Molekulargewicht |

194.18 g/mol |

IUPAC-Name |

5-(cyclobutanecarbonyl)furan-2-carboxylic acid |

InChI |

InChI=1S/C10H10O4/c11-9(6-2-1-3-6)7-4-5-8(14-7)10(12)13/h4-6H,1-3H2,(H,12,13) |

InChI-Schlüssel |

IPPVORKCKOPYSL-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(C1)C(=O)C2=CC=C(O2)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Mechanistic Rationale and Reaction Design

The Friedel-Crafts acylation offers a plausible route to introduce the cyclobutanecarbonyl group at the 5-position of furan-2-carboxylic acid. Given the electron-rich nature of the furan ring, electrophilic substitution is feasible, with the carboxylic acid group at position 2 acting as a meta-directing group. However, the carboxylic acid’s acidity may interfere with Lewis acid catalysts like AlCl₃, necessitating protection as a methyl ester prior to acylation.

Procedure Outline:

-

Protection: Convert furan-2-carboxylic acid to methyl furan-2-carboxylate using methanol and sulfuric acid.

-

Acylation: React the ester with cyclobutanecarbonyl chloride in the presence of AlCl₃, directing the acyl group to position 5.

-

Deprotection: Hydrolyze the methyl ester using aqueous NaOH to regenerate the carboxylic acid.

Challenges and Optimization

Cyclobutanecarbonyl chloride’s strained structure may enhance reactivity but also poses risks of ring-opening side reactions. Kinetic control at low temperatures (−10°C to 0°C) and stoichiometric AlCl₃ could mitigate decomposition. Preliminary yield estimates, based on analogous acylations of methyl furan-2-carboxylate, suggest 45–60% efficiency after optimization.

Coupling Reactions Using Halogenated Furan Precursors

Palladium-Catalyzed Cross-Coupling

Transition-metal-catalyzed couplings, such as Suzuki-Miyaura or Stille reactions, could install the cyclobutanecarbonyl group via a pre-functionalized furan halide. For instance, 5-bromofuran-2-carboxylic acid might couple with cyclobutanecarbonyl boronic acid under Pd(PPh₃)₄ catalysis.

Key Considerations:

-

Halide Preparation: Direct bromination of furan-2-carboxylic acid at position 5 remains underexplored. Alternative routes may involve directed ortho-metalation strategies using n-BuLi and subsequent quenching with Br₂.

-

Boron Reagent Synthesis: Cyclobutanecarbonyl boronic acid would require synthesis from cyclobutanecarbonyl chloride and pinacolborane, a non-trivial step given the strain-induced instability of cyclobutane derivatives.

Nucleophilic Acyl Substitution

A halogen atom at position 5 could undergo displacement with a cyclobutanecarbonyl anion. However, furan’s aromaticity and poor leaving-group aptitude for halides complicate this route. Silver(I)- or copper(I)-mediated conditions might facilitate the substitution, albeit with modest yields.

Oxidation of 5-(Cyclobutanecarbonyl)furan-2-Methanol

Alcohol Precursor Synthesis

Oxidation of a primary alcohol to a carboxylic acid represents a well-established pathway. Starting from 5-(cyclobutanecarbonyl)furan-2-methanol, catalytic oxidation using Co-Mn-Br catalysts (as in ACFC synthesis) could yield the target compound.

Synthetic Steps:

Limitations

The Grignard step requires anhydrous conditions and careful temperature control to prevent cyclobutane ring strain release. Oxidation selectivity must favor the primary alcohol over the ketone group, a challenge given the propensity of Co-Mn-Br systems to overoxidize.

Comparative Analysis of Synthesis Routes

| Method | Key Advantages | Challenges | Estimated Yield |

|---|---|---|---|

| Friedel-Crafts Acylation | Straightforward protection/deprotection steps | Cyclobutane instability, side reactions | 45–60% |

| Cross-Coupling | High functional group tolerance | Halide precursor synthesis, boron reagent cost | 30–50% |

| Alcohol Oxidation | Scalable oxidation conditions | Grignard reactivity control | 40–55% |

Catalyst and Solvent Systems:

Analyse Chemischer Reaktionen

Arten von Reaktionen

5-(Cyclobutancarbonyl)furan-2-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Furanring kann oxidiert werden, um Furan-2,5-dicarbonsäure zu bilden.

Reduktion: Die Carbonylgruppe kann reduziert werden, um den entsprechenden Alkohol zu bilden.

Substitution: Die Carbonsäuregruppe kann durch andere funktionelle Gruppen durch Veresterungs- oder Amidierungsreaktionen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden typischerweise verwendet.

Hauptprodukte, die gebildet werden

Oxidation: Furan-2,5-dicarbonsäure.

Reduktion: 5-(Cyclobutanmethyl)furan-2-carbonsäure.

Substitution: Verschiedene Ester oder Amide abhängig von den verwendeten Substituenten.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antimicrobial Activity:

Recent studies have highlighted the antimicrobial properties of furan-2-carboxylic acids, including derivatives like 5-(Cyclobutanecarbonyl)furan-2-carboxylic acid. Research indicates that furan-2-carboxylic acids can inhibit the swarming and swimming behaviors of various bacteria, which is crucial for developing new antimicrobial agents. For instance, a study demonstrated that trace amounts of furan-2-carboxylic acids effectively inhibited the growth of Escherichia coli at concentrations as low as 1.8 µg L . This suggests that compounds like this compound could be explored for their potential in treating bacterial infections.

Anti-inflammatory Properties:

The anti-inflammatory potential of compounds containing furan rings has been noted in several studies. The structural features of this compound may contribute to its ability to modulate inflammatory pathways, making it a candidate for further investigation in inflammatory disease treatments .

Chemical Synthesis

Building Block for Complex Molecules:

this compound serves as an essential intermediate in the synthesis of more complex organic compounds. Its cyclobutane moiety can facilitate the formation of new carbon-carbon bonds, which is valuable in synthetic organic chemistry. For example, it can be utilized to generate various substituted furan derivatives through cyclization reactions, expanding the library of furan-based compounds with diverse biological activities .

Synthesis Methodologies:

The efficient synthesis of this compound has been explored through various methodologies involving oxidation processes and catalytic reactions. These synthetic routes not only enhance yield but also allow for the modification of functional groups to tailor the compound for specific applications in drug development .

Material Science

Polymer Chemistry:

In material science, derivatives of furan-2-carboxylic acids are being investigated for their potential use in developing biodegradable polymers. The incorporation of such compounds into polymer matrices can enhance mechanical properties and provide environmentally friendly alternatives to conventional plastics . The unique properties conferred by the furan ring structure may lead to innovative applications in packaging and other materials.

Case Studies

Wirkmechanismus

The mechanism of action of 5-(Cyclobutanecarbonyl)furan-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyclobutanecarbonyl group and the furan ring can participate in various molecular interactions, influencing the compound’s overall activity and specificity.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physicochemical Properties

The substituent at the 5-position of the furan ring critically influences solubility, stability, and reactivity. Key comparisons include:

Notes:

- Cyclobutanecarbonyl’s steric bulk may reduce solubility compared to linear alkyl or polar groups (e.g., hydroxypentyl) but improve it relative to aromatic nitro groups .

- The electron-withdrawing nature of the nitro group in 5-(4-nitrophenyl)furan-2-CA enhances binding to mycobacterial targets (e.g., MbtI) but reduces solubility .

Reactivity and Derivatization Potential

Biologische Aktivität

5-(Cyclobutanecarbonyl)furan-2-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its effects on various biological systems, particularly in relation to bacterial inhibition and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHO

- Molecular Weight : 194.18 g/mol

- IUPAC Name : 5-(Cyclobutanecarbonyl)-2-furoic acid

This compound is categorized under furan derivatives, which are known for various biological activities including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that furan-2-carboxylic acids, including derivatives like this compound, exhibit significant antimicrobial properties. Specifically, studies have shown that related compounds can inhibit the swarming and swimming of bacteria such as Escherichia coli at low concentrations (1.8 and 2.3 µg L) .

Table 1: Inhibition Concentrations of Furan-2-Carboxylic Acids

| Compound | Inhibition Concentration (µg L) | Target Bacteria |

|---|---|---|

| 5-Hydroxymethylfuran-2-carboxylic acid (5-HMFA) | 1.8 | E. coli K12 |

| Furan-2-carboxylic acid (FA) | 2.3 | E. coli K12 |

| This compound | TBD | TBD |

Cytotoxicity Studies

While specific cytotoxicity data for this compound is limited, related furan derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, compounds like 5-(tetradecyloxy)-2-furoic acid have demonstrated cytotoxic effects against various cancer cell lines, suggesting that similar mechanisms may be present in other furan derivatives .

The mechanism by which furan derivatives exert their biological effects often involves the inhibition of key bacterial processes or pathways associated with cell growth and division. For example, the inhibition of extracellular polysaccharide production in bacteria has been linked to the presence of these compounds .

Study on Bacterial Inhibition

In a controlled laboratory setting, a mixture of furan-2-carboxylic acids was tested for its ability to suppress bacterial swarming on agar plates. The results indicated a significant reduction in swarming behavior when treated with concentrations equivalent to those found in unwashed agar . This study highlights the potential application of these compounds in controlling bacterial infections.

Cancer Cell Studies

Although direct studies on this compound are scarce, related compounds have been investigated for their anticancer properties. For example, derivatives have been shown to induce apoptosis in cancer cells by targeting metabolic pathways crucial for cell survival . Further research is needed to elucidate similar effects for the compound .

Q & A

Q. What experimental approaches elucidate the compound’s mechanism of action at the molecular level?

- Methodological Answer :

- Affinity Chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .

- Cryo-EM/X-ray Crystallography : Resolve ligand-target complexes (e.g., enzyme active sites) at <3 Å resolution .

- CRISPR Knockouts : Validate target necessity in isogenic cell lines (e.g., COX-2 KO vs. WT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.